molecular formula C12H17ClN4S B1405745 4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride CAS No. 1992996-50-5

4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride

Cat. No. B1405745
CAS RN: 1992996-50-5
M. Wt: 284.81 g/mol
InChI Key: CTZCTCXIHWLDRR-UHFFFAOYSA-N
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Description

4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride (4-[1-(TZM)-1H-imidazol-2-yl]piperidine HCl) is an organic compound that has been studied for its potential use in scientific research applications. This compound is a member of the imidazole family, and has a unique chemical structure that is composed of two nitrogen atoms, two sulfur atoms, two carbon atoms, and one chlorine atom. The compound is soluble in water and has a melting point of 114-116°C.

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure has been a subject of study, providing insights into its molecular configuration and potential applications in various fields. For instance, Yıldırım et al. (2006) analyzed a structurally similar compound, revealing details about its planarity and conformation, which are crucial for understanding its chemical behavior and potential interactions (Yıldırım et al., 2006).

Synthesis and Antimicrobial Activities

Research has also focused on synthesizing variants of this compound and testing their antimicrobial properties. Ovonramwen, Owolabi, and Oviawe (2019) synthesized a related compound and found it exhibited moderate antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).

Role in Neuroscience Research

Interestingly, this compound has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its utility in neuroscience research, particularly in models of Parkinson's disease (Wright et al., 1999).

Anti-arrhythmic Activity

In the field of cardiology, research has shown the potential of similar compounds in treating arrhythmias. Abdel‐Aziz et al. (2009) synthesized derivatives that exhibited significant anti-arrhythmic activity, opening avenues for new cardiovascular therapeutics (Abdel‐Aziz et al., 2009).

Antitubercular and Antifungal Activities

The compound's derivatives have also been explored for their antitubercular and antifungal activities. Syed, Alagwadi, and Alegaon (2013) found that some synthesized derivatives displayed very good antitubercular and antifungal activity, highlighting its potential in treating infectious diseases (Syed et al., 2013).

Pharmacokinetics in Cancer Treatment

Teffera et al. (2013) explored the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which included derivatives of this compound, for the treatment of cancer. Their research provides crucial insights into the compound's metabolic pathways and clearance rates, important for its therapeutic application (Teffera et al., 2013).

Nitric Oxide Formation Inhibition

In another study, Wei et al. (2007) discovered that analogs of this compound are potent and selective inhibitors of nitric oxide formation, which could have implications in various pathological conditions where NO formation is a critical factor (Wei et al., 2007).

Mechanism of Action

Target of Action

The compound 4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride is a member of the imidazole family. Imidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with a variety of targets in the body.

Biochemical Pathways

, it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

, it can be inferred that this compound may have diverse effects at the molecular and cellular level.

properties

IUPAC Name

4-[(2-piperidin-4-ylimidazol-1-yl)methyl]-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S.ClH/c1-3-13-4-2-10(1)12-14-5-6-16(12)7-11-8-17-9-15-11;/h5-6,8-10,13H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZCTCXIHWLDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2CC3=CSC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride
Reactant of Route 2
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride
Reactant of Route 3
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride
Reactant of Route 4
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride
Reactant of Route 6
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride

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